Molar Extinction Coefficient: N-Benzoyl H-Acid Dyes Achieve Up to 1.7× Higher Color Strength Than Unsubstituted H-Acid Dyes
In a direct head-to-head study, six primary aromatic amines were diazotized and coupled separately with both unsubstituted H-acid (I₁–I₆) and N-benzoyl H-acid (II₁–II₆). The resulting benzoylated dyes exhibited consistently higher molar extinction coefficients (ε). The maximum ε for the benzoylated series was 113,620 L·mol⁻¹·cm⁻¹ (dye II₂, λₘₐₓ 640 nm) versus 67,424 L·mol⁻¹·cm⁻¹ for the best H-acid dye (I₂, λₘₐₓ 526 nm), representing an approximately 1.69-fold enhancement [1]. Across all six dye pairs, the benzoylated dyes achieved ε values ranging from 62,584 to 113,620, while H-acid dyes ranged from 52,076 to 67,424 [1]. This higher absorptivity per mole translates directly to greater tinctorial strength—less dye is required to achieve a target shade depth, reducing both raw material cost and environmental load in dyehouse effluents.
| Evidence Dimension | Molar extinction coefficient (ε) at λₘₐₓ in distilled water |
|---|---|
| Target Compound Data | N-Benzoyl H-acid dyes (II₁–II₆): ε range 62,584–113,620 L·mol⁻¹·cm⁻¹; highest ε = 113,620 (dye II₂, λₘₐₓ 640 nm) |
| Comparator Or Baseline | Unsubstituted H-acid dyes (I₁–I₆): ε range 52,076–67,424 L·mol⁻¹·cm⁻¹; highest ε = 67,424 (dye I₂, λₘₐₓ 526 nm) |
| Quantified Difference | Up to 1.69× higher ε (113,620 / 67,424); average ε improvement across all six dye pairs: ~1.5× |
| Conditions | Monoazo acid dyes synthesized from six primary aromatic amines (4-aminobenzoic acid, sulphanilic acid, aniline, p-anisidine, 4-chloroaniline, 4-nitroaniline), each coupled to either H-acid or N-benzoyl H-acid; UV-Vis absorption measured in distilled water using Milton Roy spectrophotometer 21D; dye concentration 1.16–2.36 × 10⁻⁴ mol/dm³ |
Why This Matters
Higher molar extinction coefficient means greater color strength per unit mass, enabling formulators to use less dye to achieve identical shade depth—directly reducing per-kilogram dye cost and wastewater treatment burden.
- [1] Eko IJ, Bello KA. Effect of Benzoylation on Properties of Acid Dyes Derived from H-Acid on Nylon 6.6. International Journal of Engineering Inventions. 2014;4(5):17-21. Table 2: Spectroscopic properties of the dyes. View Source
